molecular formula C13H22O3 B1227173 Methyl (1R-trans)-3-oxo-2-pentylcyclopentaneacetate CAS No. 2630-39-9

Methyl (1R-trans)-3-oxo-2-pentylcyclopentaneacetate

Cat. No.: B1227173
CAS No.: 2630-39-9
M. Wt: 226.31 g/mol
InChI Key: KVWWIYGFBYDJQC-GHMZBOCLSA-N
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Description

Methyl (1R-trans)-3-oxo-2-pentylcyclopentaneacetate is a chemical compound known for its unique structure and properties It belongs to the class of cyclopentane derivatives and is characterized by the presence of a cyclopentane ring with a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (1R-trans)-3-oxo-2-pentylcyclopentaneacetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pentyl-substituted cyclopentanone with methyl acetate in the presence of a strong acid catalyst. The reaction is carried out at elevated temperatures to facilitate the formation of the cyclopentane ring and the ester group.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. The industrial production process also includes purification steps such as distillation and recrystallization to obtain the compound in its desired form.

Chemical Reactions Analysis

Types of Reactions

Methyl (1R-trans)-3-oxo-2-pentylcyclopentaneacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or other reduced derivatives.

    Substitution: Formation of substituted cyclopentane derivatives with various functional groups.

Scientific Research Applications

Methyl (1R-trans)-3-oxo-2-pentylcyclopentaneacetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl (1R-trans)-3-oxo-2-pentylcyclopentaneacetate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Methyl (1R-trans)-3-oxo-2-pentylcyclopentaneacetate can be compared with other similar compounds, such as:

    Phenothrin: A synthetic pyrethroid with insecticidal properties.

    Tetramethrin: Another pyrethroid used in insecticides.

    Cyclopentane derivatives: Compounds with similar cyclopentane ring structures but different functional groups.

The uniqueness of this compound lies in its specific ester group and pentyl substitution, which confer distinct chemical and biological properties.

Properties

IUPAC Name

methyl 2-[(1R,2R)-3-oxo-2-pentylcyclopentyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22O3/c1-3-4-5-6-11-10(7-8-12(11)14)9-13(15)16-2/h10-11H,3-9H2,1-2H3/t10-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVWWIYGFBYDJQC-GHMZBOCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1C(CCC1=O)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H]1[C@H](CCC1=O)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80883873
Record name Cyclopentaneacetic acid, 3-oxo-2-pentyl-, methyl ester, (1R,2R)-
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Molecular Weight

226.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Methyl dihydrojasmonate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031740
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Boiling Point

109.00 to 112.00 °C. @ 0.20 mm Hg
Record name Methyl dihydrojasmonate
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Solubility

0.28 mg/mL
Record name Methyl dihydrojasmonate
Source Human Metabolome Database (HMDB)
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CAS No.

2630-39-9, 24851-98-7
Record name (-)-Methyl dihydrojasmonate
Source CAS Common Chemistry
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Record name Methyl trans-dihydrojasmonate
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Record name Cyclopentaneacetic acid, 3-oxo-2-pentyl-, methyl ester, (1R,2R)-
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Record name Cyclopentaneacetic acid, 3-oxo-2-pentyl-, methyl ester, (1R,2R)-
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Record name Methyl 3-oxo-2-pentylcyclopentaneacetate
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Record name Methyl (1R-trans)-3-oxo-2-pentylcyclopentaneacetate
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Record name METHYL DIHYDROJASMONATE, TRANS-(-)-
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Record name Methyl dihydrojasmonate
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

-10 °C
Record name Methyl dihydrojasmonate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031740
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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